![molecular formula C19H18N2O3S2 B488583 N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide CAS No. 620543-69-3](/img/structure/B488583.png)

N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

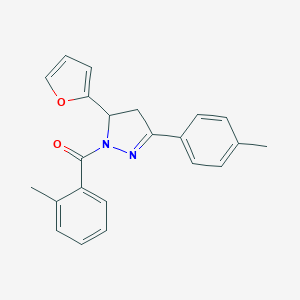

The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains an amide functional group, which is a key structural component in many biological compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of a compound can be confirmed using techniques such as FTIR, NMR, and elemental microanalysis . These techniques can provide information about the types of bonds and functional groups present in the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazole compounds can undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. These properties can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .科学研究应用

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Researchers synthesized it by reacting 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . The in vitro antibacterial activity of this compound was evaluated against Staphylococcus aureus and Chromobacterium violaceum . Further studies may explore its potential as a novel antibacterial agent.

Antileishmanial and Antimalarial Activity

While specific studies on this compound are limited, its thiazole scaffold suggests potential antiparasitic activity. Thiazoles have been associated with antileishmanial and antimalarial effects . Investigating its activity against protozoan parasites could be an interesting avenue for research.

Anticancer Potential

Thiazole derivatives have demonstrated anticancer properties. Although not directly studied for this compound, similar structures have shown promise. Researchers could explore its effects on cancer cell lines, potentially identifying novel chemotherapeutic agents .

Antifungal Applications

Given the thiazole moiety, it’s worth investigating the compound’s antifungal activity. Thiazoles have been utilized in antifungal drugs, and this compound might exhibit similar effects. In vitro assays against fungal pathogens could provide valuable insights .

Continuous Flow Synthesis

Researchers have developed a continuous flow process to manufacture N-(3-Amino-4-methylphenyl)benzamide , a related compound. This process used readily available starting materials and benzoic anhydride as an acylating agent. Investigating the continuous synthesis of our compound could enhance its scalability and practical applications .

Other Potential Applications

While the literature is sparse on this specific compound, its unique structure suggests further exploration. Researchers could investigate its effects on various biological targets, such as enzymes, receptors, or signaling pathways. Additionally, computational studies (e.g., molecular docking) could predict its interactions with specific proteins .

作用机制

属性

IUPAC Name |

N-[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-13-7-9-15(10-8-13)21-16-11-26(23,24)12-17(16)25-19(21)20-18(22)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMSGMVPYCGQGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49821212 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-6-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B488515.png)

![3-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-quinolinyl methyl ether](/img/structure/B488517.png)

![3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B488518.png)

![2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline](/img/structure/B488519.png)

![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)